2-Chloroimidazo[1,2-a]pyridine

Suzuki coupling Cross-coupling efficiency Heteroarylation

2-Chloroimidazo[1,2-a]pyridine delivers Suzuki coupling yields of 70-95% and enables divergent synthesis of Zolpidem and Minodronic acid. The 2-chloro group provides optimal stability/reactivity balance versus bromo, iodo, or methyl analogs, enabling sequential functionalization. This scaffold demonstrates GI₅₀ < 10 against A-498 cells, 26.7% kinase targeting probability, and favorable in-silico toxicity (Class 4, LD₅₀ 300-2000 mg/kg), validating its use in kinase inhibitor discovery and scalable process chemistry.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 3999-05-1
Cat. No. B1597247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroimidazo[1,2-a]pyridine
CAS3999-05-1
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)Cl
InChIInChI=1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H
InChIKeyXDYIGMLMAVDTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroimidazo[1,2-a]pyridine (CAS 3999-05-1) Procurement and Chemical Profile


2-Chloroimidazo[1,2-a]pyridine (C₇H₅ClN₂, MW 152.58) is a halogenated fused bicyclic heterocycle containing both imidazole and pyridine rings. The chlorine substituent at the 2-position confers electrophilic reactivity suitable for cross-coupling reactions, while the imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry [1]. This compound exists as a pale yellow to brownish solid with a density of approximately 1.35-1.4 g/cm³ . It serves as a versatile synthetic building block for the construction of pharmaceutical intermediates, including key precursors to marketed drugs such as Zolpidem and Minodronic acid [2].

Why 2-Chloroimidazo[1,2-a]pyridine Cannot Be Simply Substituted with Class Analogs in Synthetic and Biological Applications


Despite sharing the imidazo[1,2-a]pyridine core, substitution at the 2-position with chlorine is not interchangeable with other halogens or non-halogenated analogs due to differences in cross-coupling reactivity, electronic properties, and metabolic stability. The nature of the 2-substituent profoundly influences Suzuki cross-coupling efficiency, with chloro derivatives demonstrating distinct reactivity profiles compared to bromo and iodo counterparts [1]. Furthermore, the chloro substituent imparts specific electronic effects that modify the UV-visible absorption and emission properties of derived conjugates, leading to measurable bathochromic or hypsochromic shifts relative to non-halogenated analogs [2]. These differences in reactivity and photophysical behavior directly affect downstream synthetic yields and material performance, making generic substitution scientifically unsound for applications requiring precise reactivity control, reproducible optical properties, or validated biological activity. The following quantitative evidence substantiates these points of differentiation.

Quantitative Differentiation Evidence: 2-Chloroimidazo[1,2-a]pyridine versus Structural Analogs


Cross-Coupling Reactivity: 2-Chloro versus 2-Bromo and 2-Methyl in Suzuki Reactions

The influence of the 2-substituent on Suzuki cross-coupling reactivity was systematically evaluated by comparing 2-chloro, 2-bromo, and 2-methyl imidazo[1,2-a]pyridine derivatives under identical reaction conditions. The 2-chloro derivative demonstrated distinct reactivity enabling selective functionalization at the 6-position without competing side reactions, whereas the 2-bromo analog exhibited different coupling kinetics [1]. This differential reactivity profile is critical for synthetic route design where sequential functionalization is required. In a related study, 2-chloroimidazo[1,2-a]pyridine underwent Suzuki-Miyaura cross-coupling with N-tosylhydrazones to yield 2-arylated products in 70-95% yields under optimized conditions (Pd₂dba₃, XPhos ligand, LiOtBu in dioxane) . Subsequent Cadogan cyclization using MoO₂Cl₂ and PPh₃ afforded a novel pyrroloimidazo[1,2-a]pyridine scaffold exhibiting antiproliferative activity with IC₅₀ = 0.8 µM against HCT116 colon cancer cells .

Suzuki coupling Cross-coupling efficiency Heteroarylation Palladium catalysis

Photophysical Properties: Bathochromic and Hypsochromic Shifts versus Non-Halogenated Analogs

UV-visible spectroscopic analysis of 2-chloroimidazo[1,2-a]pyridine-appended Schiff base and chalcone conjugates revealed measurable bathochromic and hypsochromic shifts compared to their non-halogenated imidazo[1,2-a]pyridine analogs. Specifically, scaffold VIc exhibited a bathochromic shift while scaffold VIIIa displayed a hypsochromic shift, both attributed to the auxochrome effect imparted by the 2-chloro substituent [1]. Additionally, chalcones containing the 2-chloroimidazo[1,2-a]pyridine fragment were characterized for their full photophysical parameters: Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields were determined from absorption and emission spectra [2]. These quantitative photophysical parameters provide a defined baseline for applications in fluorescent probe design and materials chemistry where precise optical tuning is required.

UV-visible spectroscopy Bathochromic shift Hypsochromic shift Auxochrome effect Fluorescence quantum yield

Biological Activity: Anticancer GI₅₀ Values of 2-Chloroimidazo[1,2-a]pyridine-Derived Schiff Bases

1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)-N-(substitutedphenyl) methanimines (Schiff bases) derived from the target compound were evaluated for in vitro anticancer activity against A-498 (kidney carcinoma) and A-549 (lung carcinoma) cell lines. Compound VIf exhibited GI₅₀ < 10 against the A-498 cell line, demonstrating significant growth inhibition [1]. In a parallel study of 2-chloroimidazo[1,2-a]pyridine-appended Schiff base and chalcone conjugates, compound VIIIb exhibited significant anti-lung cancer activity with GI₅₀ = 22.3 against the A-459 cell line [2]. In-silico target prediction analysis suggested a 26.7% probability that these compounds act on kinases, with compounds VIIIa and VIIIc showing this kinase-targeting likelihood [2]. In-silico toxicity prediction placed all compounds in toxicity class 4 (300 < LD₅₀ ≤ 2000 mg/kg), indicating a favorable safety margin for further development [2].

Anticancer activity GI50 A-498 kidney carcinoma A-549 lung carcinoma Kinase inhibition probability

Antimicrobial Activity: MIC Values of 2-Chloroimidazo[1,2-a]pyridine-Derived Conjugates

2-Chloroimidazo[1,2-a]pyridine-appended Schiff base and chalcone conjugates were evaluated for antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The compounds exhibited antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae with MIC values ranging from 64 to 175 µg/mL [1]. In a related selenylation study, 2-(arylselanyl)imidazo[1,2-a]pyridines derived from the target compound exhibited enhanced antimicrobial activity, with MIC values as low as 12.5 µg/mL against S. aureus . Additionally, the Schiff base derivatives showed moderate to good antimicrobial activity against Candida albicans (fungal strain), indicating broad-spectrum potential [2]. Molecular docking studies were conducted against microbial target proteins including 1KZN (E. coli DNA gyrase), 2XCT (S. aureus), 1D7U, 1BAG, and 1EA1 to elucidate binding interactions [2].

Antibacterial activity MIC Staphylococcus aureus Klebsiella pneumoniae Antifungal activity

Synthetic Versatility: Regioselective One-Pot Synthesis of 3-Aryl Derivatives

A regioselective one-pot synthesis of 3-aryl-2-chloroimidazo[1,2-a]pyridines has been developed, demonstrating the unique synthetic utility of the 2-chloro scaffold. The method proceeds from 2-[(2-aryl-1-hydroxy-2-oxoethyl)amino]pyridines via reaction with thionyl chloride followed by saturated sodium carbonate workup, providing the target 3-aryl-2-chloro derivatives in high yields [1]. This regioselective approach contrasts with alternative synthetic routes to imidazo[1,2-a]pyridines lacking the 2-chloro substituent, which often require more forcing conditions or produce regioisomeric mixtures. The chlorine atom at the 2-position serves as an electron-withdrawing group that directs regioselectivity during cyclization while remaining available for subsequent functionalization. In a complementary transition-metal-free approach, a tandem chlorocyclization cascade of 2-aminopyridines with aliphatic carboxylic acids provides access to both 2-chloro- and 3-chloro-substituted imidazo[1,2-a]pyridines with broad substrate scope, avoiding metal contamination concerns for pharmaceutical applications [2].

Regioselective synthesis One-pot synthesis 3-Aryl derivatives Thionyl chloride cyclization

Drug Synthesis Applications: Reductive Hydrodechlorination versus Suzuki Coupling Pathways

2-Chloroimidazo[1,2-a]pyridine serves as a critical common intermediate in the scalable, chromatography-free synthesis of two marketed drugs: Minodronic acid (osteoporosis treatment) and Zolpidem (insomnia treatment). The chloro substituent enables two divergent reaction pathways: reductive hydrodechlorination for Zolpidem precursor synthesis and Suzuki coupling for Minodronic acid scaffold construction [1]. This dual-pathway utility is not readily achievable with non-halogenated imidazo[1,2-a]pyridine cores. The reported procedures avoid column chromatography in all synthetic steps, significantly improving process economics for industrial-scale production. Key aspects include the development of cost-efficient, diverse synthetic routes from common 2-aminopyridine and maleic anhydride starting materials, with the 2-chloroimidazo[1,2-a]pyridine intermediate enabling both C-Cl bond cleavage and C-C bond formation in subsequent transformations [1].

Minodronic acid Zolpidem Reductive hydrodechlorination Process chemistry Scalable synthesis

Optimal Research and Industrial Application Scenarios for 2-Chloroimidazo[1,2-a]pyridine


Medicinal Chemistry: Kinase-Targeted Anticancer Lead Generation

Based on the GI₅₀ < 10 against A-498 kidney carcinoma cells and 26.7% kinase targeting probability demonstrated by 2-chloroimidazo[1,2-a]pyridine-derived Schiff bases [4], this compound is optimally deployed as a starting scaffold for kinase inhibitor discovery programs. The chloro substituent at the 2-position provides a synthetic handle for structure-activity relationship expansion while maintaining the privileged imidazo[1,2-a]pyridine pharmacophore. The favorable in-silico toxicity profile (class 4, LD₅₀ 300-2000 mg/kg) supports early-stage lead optimization efforts [5].

Process Chemistry: Scalable Pharmaceutical Intermediate Manufacturing

The validated application of 2-chloroimidazo[1,2-a]pyridine as a common intermediate in the chromatography-free synthesis of Minodronic acid and Zolpidem [4] makes it the preferred choice for process chemistry groups developing scalable routes to imidazo[1,2-a]pyridine-containing APIs. The chloro substituent enables divergent reaction pathways (reductive hydrodechlorination and Suzuki coupling) that are not accessible with non-halogenated analogs, providing synthetic flexibility and cost efficiency in industrial manufacturing settings [4].

Materials Chemistry: Tunable Fluorescent Probe Development

The documented bathochromic and hypsochromic shifts exhibited by 2-chloroimidazo[1,2-a]pyridine-appended conjugates relative to non-halogenated analogs [4], combined with characterized fluorescence quantum yields and Stokes shifts [5], position this compound as a valuable building block for the rational design of fluorescent probes. The predictable auxochrome effect of the 2-chloro substituent enables fine-tuning of emission wavelengths for specific imaging or sensing applications where precise optical properties are required.

Synthetic Methodology: Sequential Cross-Coupling for Complex Heterocycle Assembly

The distinct Suzuki cross-coupling reactivity profile of 2-chloroimidazo[1,2-a]pyridine compared to its 2-bromo and 2-methyl analogs [4], coupled with demonstrated coupling yields of 70-95% with N-tosylhydrazones [5], makes this compound ideal for synthetic methodology development involving sequential functionalization. The 2-chloro group provides an optimal balance of stability during initial transformations while retaining sufficient reactivity for subsequent cross-coupling steps, enabling access to polyfunctionalized heterocyclic scaffolds that are difficult to prepare from more reactive (bromo/iodo) or unreactive (methyl) analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.